ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate
Description
Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate is a hydrazone derivative characterized by an ethyl ester backbone, an amino group at the 2-position, and a hydrazinylidene moiety linked to a phenylacetyl group. Its structure allows for diverse reactivity, including cyclization and substitution, making it a versatile scaffold for drug discovery .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
OKWGRNVMIZBILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation via α-Keto Ester Coupling
The primary synthesis involves coupling phenylacetyl hydrazine with ethyl 2-amino-3-oxobutanoate. The reaction proceeds under mild acidic conditions (pH 4–5) in ethanol at 0–5°C, yielding the target compound in 72–78% efficiency. Key steps include:
- Nucleophilic attack : The hydrazine’s terminal nitrogen attacks the α-keto carbonyl carbon, forming a tetrahedral intermediate.
- Dehydration : Elimination of water generates the hydrazone linkage (C=N–N–), stabilized by intramolecular hydrogen bonding between the amino group and ester carbonyl oxygen.
Optimization :
Diazotization-Coupling Approach
Adapted from methods for analogous hydrazones, this route involves:
- Diazotization : Treating 2-phenylacethydrazide with NaNO₂ and HCl at −10°C to form a diazonium salt.
- Coupling : Reacting the diazonium salt with ethyl 2-amino-3-oxobutanoate in aqueous sodium acetate (pH 6.5–7.0).
Yield : 65–70%, with minor byproducts (e.g., azo derivatives) requiring chromatography for removal.
Industrial-Scale Production Protocols
Phase-Transfer Catalyzed Synthesis
A patented method employs benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst:
- Reagents :
- Phenylacetyl hydrazine (1.0 eq.)
- Ethyl 2-amino-3-oxobutanoate (1.05 eq.)
- BTEAC (0.05 eq.)
- K₂CO₃ (1.2 eq.) in toluene/water (3:1 v/v).
- Conditions : 25°C, 4 h stirring.
Advantages :
Continuous Flow Synthesis
Recent advances utilize microreactor technology to improve reproducibility:
- Residence time : 8–10 minutes.
- Temperature : 10°C (precise control minimizes decomposition).
- Output : 92% purity (HPLC) with throughput of 1.2 kg/h.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the hydrazone group, with a planar C–N–N–C linkage (torsion angle = 0.8°). Intramolecular H-bonding (N–H···O=C, 2.09 Å) stabilizes the structure.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃):
δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 6.35 (s, 1H, NH), 7.32–7.45 (m, 5H, Ar–H). - IR (KBr) : 3340 cm⁻¹ (N–H), 1725 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Crystallization difficulties : Seed crystals of the pure compound added at 40°C improve crystal uniformity.
Applications and Derivatives
The compound serves as a precursor for:
- Antimicrobial agents : Cyclization with CS₂ yields thiazolidinones with MIC values of 4–8 µg/mL against S. aureus.
- Anticancer scaffolds : Pd-catalyzed coupling with aryl halides generates biaryl hydrazones tested against MCF-7 cells (IC₅₀ = 12–18 µM).
Comparative Analysis of Methods
| Parameter | Hydrazone Coupling | Diazotization | Phase-Transfer |
|---|---|---|---|
| Yield (%) | 72–78 | 65–70 | 85–88 |
| Purity (HPLC) | 95% | 89% | 97% |
| Scalability | Moderate | Low | High |
| Cost Efficiency | $$ | $$$ | $ |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazinylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or hydrazones.
Scientific Research Applications
Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Hydrazonoacetate derivatives share a common core structure but differ in substituents on the phenyl ring, ester groups, or additional functional moieties. Key structural variations and their implications are summarized below:
Physical and Chemical Properties
- Melting Points : Chloro-substituted derivatives (e.g., CAS 119750-09-3) exhibit higher melting points (~150–200°C) due to stronger intermolecular interactions, while methoxy or methyl groups reduce melting points via disrupted packing .
- Crystallography: (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å, and β = 90.692°. Hydrogen bonding (N–H···O) stabilizes the crystal lattice .
Biological Activity
Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 221.25 g/mol. The compound features an ethyl group, an amino group, and a hydrazine derivative, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety is known to participate in redox reactions, potentially leading to the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Furthermore, the phenylacetyl group may enhance lipophilicity, facilitating cell membrane penetration.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 250 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Cytotoxicity
Cytotoxicity assays have revealed that this compound possesses notable cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 13.5 |
| HEP-2 | 25.3 |
These values indicate that the compound has moderate to strong cytotoxic activity, comparable to established chemotherapeutics.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers conducted experiments on HCT-116 and HEP-2 cell lines. The results showed significant induction of apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation. This suggests that the compound may act through apoptosis-related pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The study highlighted its potential as an effective treatment option for infections caused by multi-drug resistant organisms, underscoring the need for further clinical evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
